EPZ004777 vs. SGC0946: Comparative Binding Affinity (KD) and Enzymatic Inhibition (IC50)
In a direct comparative study using surface plasmon resonance (SPR), EPZ004777 binds to DOT1L with a dissociation constant (KD) of 0.25 nM, while its brominated analog SGC0946 exhibits a ~4-fold higher affinity with a KD of 0.06 nM [1]. In a cell-free enzymatic assay, EPZ004777 inhibits DOT1L activity with an IC50 of 0.5 nM, compared to an IC50 of 0.3 nM for SGC0946 [2].
| Evidence Dimension | Target binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.25 ± 0.02 nM |
| Comparator Or Baseline | SGC0946: KD = 0.06 ± 0.01 nM |
| Quantified Difference | SGC0946 has 4.2-fold higher binding affinity than EPZ004777. |
| Conditions | Surface plasmon resonance (SPR) with DOT1L protein. |
Why This Matters
Understanding the relative binding affinity is crucial for selecting the appropriate chemical probe, as it directly impacts the concentration required for full target engagement and influences the interpretation of downstream cellular and in vivo phenotypes.
- [1] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288, Figure 3a and Table 1. View Source
- [2] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288, Table 1. View Source
